molecular formula C20H16N4O5S B11476878 N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide

Cat. No.: B11476878
M. Wt: 424.4 g/mol
InChI Key: HWJKDXNJSURGTM-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an oxazole ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 2(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of two equivalents of potassium hydroxide (KOH). This reaction yields 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine . Further reactions, such as hydrogenolysis with Raney nickel, can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Potassium hydroxide (KOH): Used in the initial synthesis step.

    Raney nickel: Used for hydrogenolysis and reduction reactions.

    Hydrogen gas (H2): Used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C20H16N4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H16N4O5S/c1-11-9-13(10-28-2)16-17(18(30-20(16)21-11)15-7-8-29-23-15)22-19(25)12-3-5-14(6-4-12)24(26)27/h3-9H,10H2,1-2H3,(H,22,25)

InChI Key

HWJKDXNJSURGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])COC

Origin of Product

United States

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